![molecular formula C18H32O2SSn B178495 Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane CAS No. 175922-79-9](/img/structure/B178495.png)
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane
Overview
Description
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane is an organotin compound with the molecular formula C18H32O2SSn. It is known for its unique structure, which includes a thieno[3,4-b][1,4]dioxin moiety bonded to a tin atom via a tributyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane typically involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxin with tributyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic nature of organotin compounds .
Chemical Reactions Analysis
Types of Reactions
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The tributyl groups can be substituted with other ligands or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane has several scientific research applications:
Polymerization: It acts as a redox mediator in the polymerization of organic materials, influencing the color and properties of the resulting polymers.
Coordination Chemistry: The compound serves as a ligand that can bind to metal ions such as copper and iron, forming coordination complexes.
Antifungal Properties: Research has shown that it exhibits antifungal activity against certain strains of Candida.
Mechanism of Action
The mechanism by which tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane exerts its effects involves its role as a redox mediator and ligand. As a redox mediator, it facilitates electron transfer processes during polymerization, affecting the polymer’s properties. As a ligand, it binds to metal ions, forming stable coordination complexes that can exhibit various biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tri-n-butylstannyl)-3,4-ethylenedioxythiophene
- 2-Tributylstannyl-3,4-ethylenedioxythiophene
Uniqueness
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane is unique due to its specific structure, which combines the properties of both organotin compounds and thieno[3,4-b][1,4]dioxin derivatives. This unique combination allows it to participate in a variety of chemical reactions and applications that are not possible with other similar compounds .
Biological Activity
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane (CAS Number: 175922-79-9) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₈H₃₂O₂SSn
- Molecular Weight : 431.22 g/mol
- Structure : The compound features a tributyl group attached to a thieno-dioxin moiety, which contributes to its unique biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological systems. Key mechanisms include:
- Antineoplastic Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cell proliferation in certain cancer cell lines.
- Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, although specific mechanisms remain under investigation.
Toxicological Profile
The toxicological data available suggest that this compound is harmful if ingested or inhaled and can cause skin irritation. The following toxicity classifications have been noted:
- Acute Toxicity : H302 - Harmful if swallowed.
- Skin Irritation : H315 - Causes skin irritation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Antitumor Activity
A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth at concentrations ranging from 10 µM to 50 µM. The results indicated a dose-dependent response with significant reductions in cell viability observed at higher concentrations.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 30 |
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, this compound was tested against several bacterial strains. The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Q & A
Basic Questions
Q. What are the key considerations for handling and storing tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane in laboratory settings?
- Methodological Guidance :
- Storage : Store in amber glass bottles under inert gas (e.g., argon) at 2–8°C to prevent oxidation or hydrolysis .
- Safety Protocols : Use PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation. Quench residual stannane with aqueous KF or NH4F to prevent unintended coupling reactions .
- Disposal : Follow hazardous waste guidelines for organotin compounds.
Q. How is this stannane typically synthesized, and what purification methods are recommended?
- Synthesis : Prepared via Stille coupling precursors, such as brominated 2,3-dihydrothieno[3,4-b][1,4]dioxin derivatives, with tributyltin chloride under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF .
- Purification : Column chromatography (silica gel) with ethyl acetate/hexane (1:1) yields >97% purity. Confirm purity via ¹H/¹³C NMR and mass spectrometry (e.g., MS m/z: 539 [M⁺] for related derivatives) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H NMR : Key signals include δ 6.43–6.50 ppm (thienodioxin protons) and δ 4.36 ppm (ethylene dioxane protons) .
- ¹³C NMR : Peaks at δ 140–145 ppm (aromatic carbons) and δ 63–65 ppm (dioxane carbons) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 396.44 g/mol for related derivatives) .
Advanced Research Questions
Q. How can researchers optimize Stille coupling reactions using this stannane in polymer synthesis?
- Reaction Design :
- Catalyst : Use Pd(PPh₃)₄ (2–5 mol%) in THF at 80°C for 24 hours. Add LiCl (1–2 eq.) to enhance transmetallation .
- Yield Improvement : Pre-purify stannane via column chromatography to remove tributyltin oxide byproducts. Monitor reaction progress via TLC (Rf ~0.30 in pet. ether:Et₂O 2:1) .
- Case Study : In benzimidazole-based electrochromic polymers, coupling with 4,7-dibromo-2-(thienodioxin)benzimidazole achieved 60.3% yield .
Q. What strategies address discrepancies in electrochemical performance of stannane-derived conductive polymers?
- Data Contradiction Analysis :
- Bandgap Tuning : Modify the electron-deficient acceptor (e.g., benzo[c][1,2,5]thiadiazole) paired with the stannane donor to balance HOMO/LUMO levels .
- Doping Effects : Compare ionic (LiTFSI) vs. polymeric (PEDOT:PSS) dopants using cyclic voltammetry (CV) and impedance spectroscopy .
- Example : Poly(3,4-ethylenedioxythiophene) derivatives exhibit conductivity shifts from 10⁻⁴ to 10² S/cm based on dopant choice .
Q. How does the stannane’s structure influence its reactivity in cross-coupling versus borylation reactions?
- Mechanistic Insights :
- Cross-Coupling : The Sn–C bond undergoes transmetallation with Pd⁰ intermediates, favoring aryl-aryl bond formation in Stille reactions .
- Borylation : For transfer borylation, replace the tin group with pinacolborane (B₂Pin₂) via iridium catalysis (e.g., [Ir(COD)OMe]₂), yielding boronate esters for Suzuki-Miyaura reactions .
- Key Data : Borylation of 2,3-dihydrothieno[3,4-b][1,4]dioxin derivatives achieved 46% yield using general procedure D .
Q. What are the challenges in scaling up electrochemical applications of stannane-based materials?
- Methodological Constraints :
- Stability : Organotin compounds degrade under prolonged UV exposure. Use stabilizers like 2,6-di-tert-butylphenol in dye-sensitized solar cells (DSSCs) .
- Reproducibility : Batch-to-batch variability in polymer molecular weight (Đ = 1.2–1.8) impacts device performance. Optimize monomer:initiator ratios (e.g., 100:1 for controlled polymerization) .
Properties
IUPAC Name |
tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O2S.3C4H9.Sn/c1-2-8-6-4-9-3-5(6)7-1;3*1-3-4-2;/h3H,1-2H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRICDVGYLFTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C2C(=CS1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579178 | |
Record name | Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175922-79-9 | |
Record name | Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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